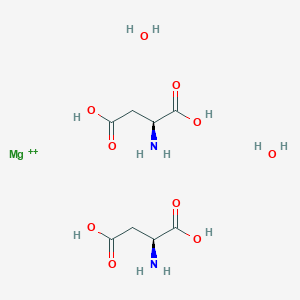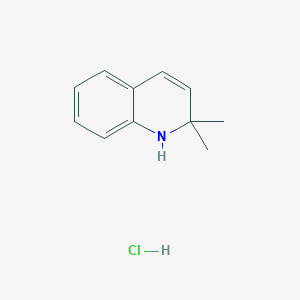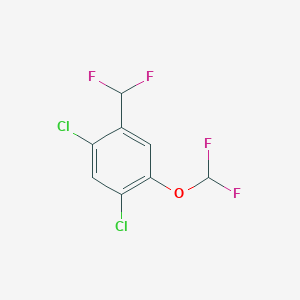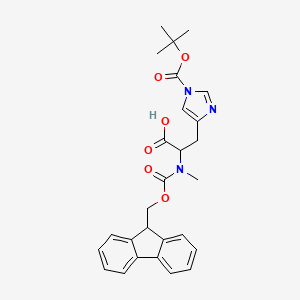
Fmoc-N-Me-His(Boc)-OH
Vue d'ensemble
Description
Synthesis Analysis
Fmoc-N-Me-His(Boc)-OH, along with other Fmoc-protected amino acids, plays a critical role in the synthesis and structure characterization of peptides. The synthesis involves the protection of amino groups and subsequent reactions to form complex peptides.Molecular Structure Analysis
The molecular formula of Fmoc-N-Me-His(Boc)-OH is C27H29N3O6. Its molecular weight is 491.54 g/mol.Chemical Reactions Analysis
Fmoc-N-Me-His(Boc)-OH is pivotal in solid-phase peptide synthesis (SPPS). The use of Fmoc and Boc groups for α-amino protection in SPPS is well-established, with specific linkers allowing the combination of these groups for complex peptide synthesis.Applications De Recherche Scientifique
Peptide Synthesis and Structure Characterization
Fmoc-N-Me-His(Boc)-OH, along with other Fmoc-protected amino acids, plays a critical role in the synthesis and structure characterization of peptides. For instance, Fmoc-L-Lys(Boc)-OH, a closely related compound, is used in the synthesis of polypeptides, which have significant implications in understanding and treating diseases. The synthesis involves the protection of amino groups and subsequent reactions to form complex peptides, offering insights into the synthesis methodologies and structural analysis of peptides through techniques like IR and MS spectra (Zhao Yi-nan & Melanie Key, 2013).
Solid-Phase Peptide Synthesis (SPPS)
The compound is also pivotal in solid-phase peptide synthesis (SPPS). The use of Fmoc and Boc groups for α-amino protection in SPPS is well-established, with specific linkers allowing the combination of these groups for complex peptide synthesis. These methodologies offer significant advantages, such as preventing diketopiperazine formation and facilitating on-resin cyclization and disulfide formation, which are crucial in peptide synthesis and structural studies (K. Nandhini, F. Albericio, & B. G. de la Torre, 2022).
Hydrogelation and Self-Assembly
In the realm of material science and nano-architecture, Fmoc-protected amino acids, including derivatives similar to Fmoc-N-Me-His(Boc)-OH, are instrumental in hydrogelation and self-assembly processes. These compounds form specific structures like anisotropic fibrils and isotropic hydrogels, and their self-assembly properties are heavily influenced by their sequence and environmental conditions, paving the way for advanced materials with controlled properties (G. Cheng et al., 2010).
Orientations Futures
Substitution of natural amino acids by the corresponding N-methyl amino acids is an important strategy for improving the pharmacokinetic properties of bioactive peptides . N-methylation dramatically increases the proteolytic stability of amide bonds, increasing in vivo half life and intestinal permeability of peptides . This suggests that Fmoc-N-Me-His(Boc)-OH and similar compounds could have significant future applications in the development of bioactive peptides.
Propriétés
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVVXHCOKMCMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



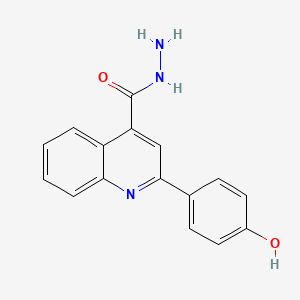
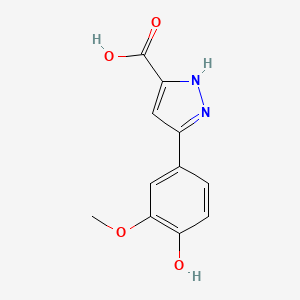
![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)
![3-(3,5-dimethylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1459971.png)
![7-(2-Furyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1459975.png)
![4-(2,4-Difluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1459976.png)
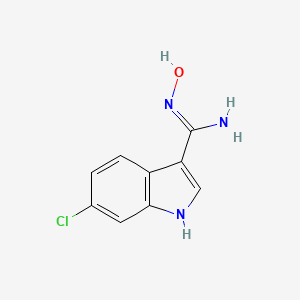
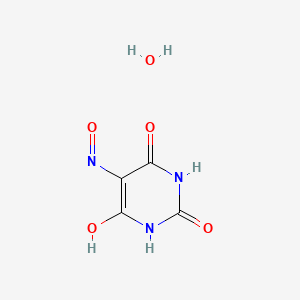
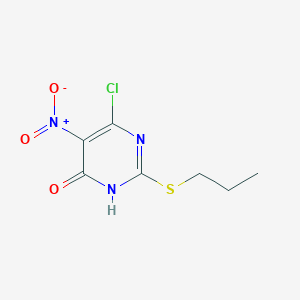
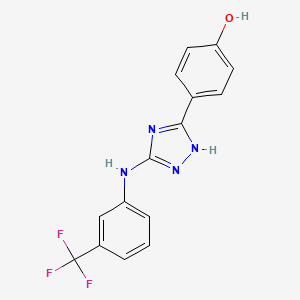
![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)
